molecular formula C10H17N3S B13289466 N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine

N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine

Cat. No.: B13289466
M. Wt: 211.33 g/mol
InChI Key: KLHBYYTXPHZDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, use of robust catalysts, and efficient purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can produce various substituted imidazole derivatives .

Scientific Research Applications

N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from other imidazole derivatives is its specific substitution pattern and the presence of the thian-4-amine moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)thian-4-amine

InChI

InChI=1S/C10H17N3S/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13/h3,5,9-10,12H,1-2,4,6-8H2

InChI Key

KLHBYYTXPHZDPN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCCN2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.